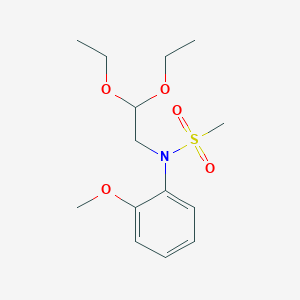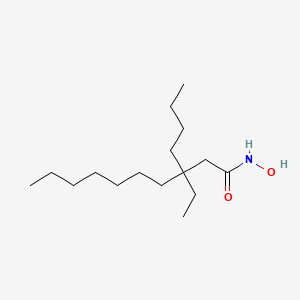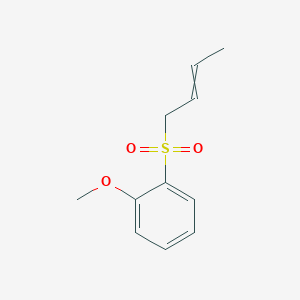![molecular formula C11H17BrClNS B14379879 3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride CAS No. 88255-33-8](/img/structure/B14379879.png)
3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride is an organic compound that belongs to the class of pyridinium salts This compound is characterized by the presence of a bromine atom, a pentylsulfanyl group, and a pyridinium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride typically involves the reaction of 3-bromopyridine with pentylthiol in the presence of a suitable base, followed by quaternization with methyl chloride. The reaction conditions may include:
Solvent: Common solvents used include dichloromethane or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pentylsulfanyl group can be oxidized to sulfoxides or sulfones.
Quaternization: The pyridinium ion can participate in further quaternization reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reaction Conditions: These reactions are typically carried out in polar solvents at moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridinium salts, while oxidation reactions produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pentylsulfanyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by disrupting protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1-methylpyridinium chloride: Lacks the pentylsulfanyl group, making it less hydrophobic.
1-[(Pentylsulfanyl)methyl]pyridin-1-ium chloride: Lacks the bromine atom, affecting its reactivity.
3-Chloro-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride: Substitution of bromine with chlorine alters its chemical properties.
Uniqueness
3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride is unique due to the presence of both the bromine atom and the pentylsulfanyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88255-33-8 |
|---|---|
Molekularformel |
C11H17BrClNS |
Molekulargewicht |
310.68 g/mol |
IUPAC-Name |
3-bromo-1-(pentylsulfanylmethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C11H17BrNS.ClH/c1-2-3-4-8-14-10-13-7-5-6-11(12)9-13;/h5-7,9H,2-4,8,10H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KCALLQVMVKCBFS-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCSC[N+]1=CC=CC(=C1)Br.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14379797.png)
![{[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene](/img/structure/B14379808.png)
![2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14379816.png)




![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)

![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
![Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate](/img/structure/B14379873.png)
methanone](/img/structure/B14379875.png)

